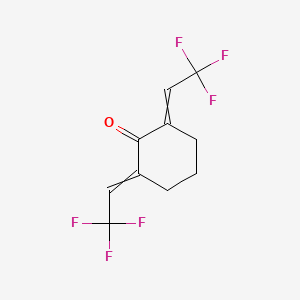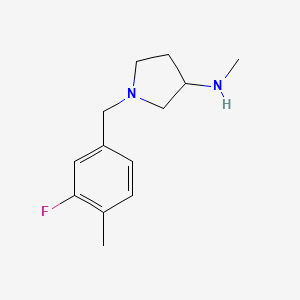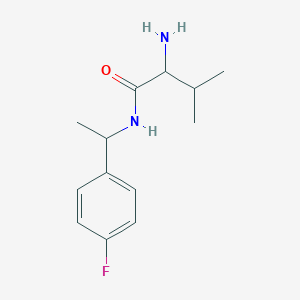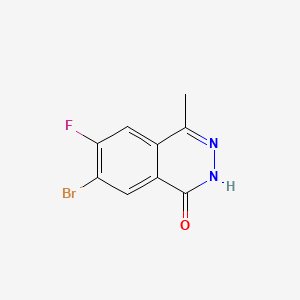
9alpha-Fluoro-16alpha-hydroxyhydrocortisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9alpha-Fluoro-16alpha-hydroxyhydrocortisone is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, modified to enhance its pharmacological activity. The addition of a fluorine atom at the 9alpha position and a hydroxyl group at the 16alpha position increases its potency and efficacy compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Fluoro-16alpha-hydroxyhydrocortisone typically involves the hydroxylation of hydrocortisone at the 16alpha position. This can be achieved using microbial transformation, particularly with strains of Streptomyces roseochromogenes, which possess the enzymatic capability to hydroxylate steroid compounds . The reaction conditions often include optimized medium composition and controlled fermentation parameters to maximize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microbial cultures. The process is carefully monitored to ensure consistent product quality and yield. The use of bioreactors and advanced fermentation technology allows for efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 9alpha-Fluoro-16alpha-hydroxyhydrocortisone undergoes various chemical reactions, including hydroxylation, oxidation, and isomerization. The hydroxylation at the 16alpha position is a key reaction that enhances its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include microbial cultures, specific enzymes, and optimized fermentation media. The conditions often involve controlled temperature, pH, and nutrient supply to facilitate the desired chemical transformations .
Major Products: The major product formed from the hydroxylation of hydrocortisone is this compound. Other by-products may include various hydroxylated and fluorinated derivatives, depending on the specific reaction conditions and microbial strains used .
Aplicaciones Científicas De Investigación
9alpha-Fluoro-16alpha-hydroxyhydrocortisone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9alpha-Fluoro-16alpha-hydroxyhydrocortisone involves binding to the glucocorticoid receptor, leading to the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors . This results in the suppression of inflammatory responses and modulation of immune function. The fluorine atom at the 9alpha position enhances the compound’s binding affinity and potency .
Comparación Con Compuestos Similares
Hydrocortisone: The parent compound, less potent due to the absence of fluorine and hydroxyl modifications.
Triamcinolone: Another fluorinated corticosteroid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Prednisolone: A related corticosteroid with hydroxylation at different positions, used for similar therapeutic purposes.
Uniqueness: 9alpha-Fluoro-16alpha-hydroxyhydrocortisone is unique due to its specific modifications, which enhance its anti-inflammatory and immunosuppressive effects. The combination of fluorination and hydroxylation at specific positions distinguishes it from other corticosteroids and contributes to its superior pharmacological profile.
Propiedades
Fórmula molecular |
C21H29FO6 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(8R,9R,10S,13S,14R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15?,16?,18+,19+,20+,21+/m1/s1 |
Clave InChI |
SXQQMCLQCSKJNC-BKESAJFZSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@H]3[C@@]2(C(C[C@]4([C@@H]3CC([C@@]4(C(=O)CO)O)O)C)O)F |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)








![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)




